tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]-3,6-dihydro-2H-pyridine-1-carboxylate
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Overview
Description
Tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]-3,6-dihydro-2H-pyridine-1-carboxylate: is a boronic acid derivative with a complex molecular structure. This compound is often used in organic synthesis, particularly in cross-coupling reactions, due to its boronic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step process starting from pyridine derivatives. One common method is the borylation of pyridine using a boronic acid derivative under palladium-catalyzed conditions. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of a base to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound primarily undergoes cross-coupling reactions , such as Suzuki-Miyaura coupling, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Palladium catalysts: (e.g., Pd(PPh3)4)
Bases: (e.g., sodium carbonate, potassium phosphate)
Solvents: (e.g., toluene, water, ethanol)
Major Products Formed
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
This compound is widely used in organic synthesis for the construction of complex molecules. Its applications extend to pharmaceutical research , where it is used to synthesize drug candidates. In biological research , it serves as a tool for studying enzyme inhibitors and other bioactive molecules. Additionally, it finds use in material science for the development of organic electronic materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the formation of a palladium-boron complex during the cross-coupling reaction. This complex facilitates the transfer of the boronic acid moiety to the aryl halide, resulting in the formation of the biaryl product. The molecular targets and pathways involved are typically the aryl halides and the palladium catalyst .
Comparison with Similar Compounds
Similar Compounds
Boronic acids
Boronic esters
Boronic acids with different substituents
Uniqueness
This compound is unique due to its specific pyridine and dihydropyridine structure, which provides distinct reactivity and selectivity in cross-coupling reactions compared to other boronic acid derivatives.
Properties
IUPAC Name |
tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-3,6-dihydro-2H-pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31BN2O4/c1-19(2,3)26-18(25)24-12-10-15(11-13-24)17-9-8-16(14-23-17)22-27-20(4,5)21(6,7)28-22/h8-10,14H,11-13H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXTZLHKLYAMSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3=CCN(CC3)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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